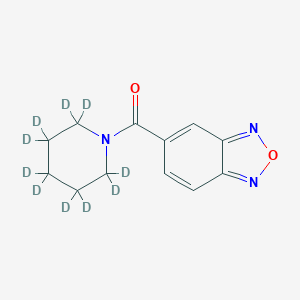

2,1,3-苯并恶二唑-5-基-(2,2,3,3,4,4,5,5,6,6-十氘代哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2,1,3-Benzoxadiazol-5-yl-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methanone” is a chemical compound with the molecular formula C12H3D10N3O2 . It has a molecular weight of 241.31 g/mol .

Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. The molecular formula of “2,1,3-Benzoxadiazol-5-yl-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methanone” is C12H3D10N3O2 , which provides some insight into its structure.科学研究应用

Neuroscience Research

Farampator-d10 is a positive allosteric modulator of AMPA receptors . AMPA receptors are involved in fast synaptic transmission in the central nervous system (CNS). Modulating these receptors can influence various neurological and psychiatric disorders. Therefore, Farampator-d10 can be used in neuroscience research to study these effects .

Learning and Memory Studies

In animal studies, Farampator-d10 has been shown to enhance novel object recognition memory . This suggests that the compound could be used in research to understand the biochemical pathways involved in memory formation and retrieval .

Attentional Set-Shifting Studies

Farampator-d10 has been found to enhance attentional set-shifting in rats . This refers to the ability to shift attention between different tasks. This property makes Farampator-d10 a useful tool in studying attention disorders and potential treatments .

Fear Conditioning Research

The compound has been used in research to reverse a scopolamine-induced deficit in cued fear conditioning . This suggests its potential use in studying the neurochemical basis of fear and anxiety disorders .

Proteomics Research

Farampator-d10 can be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. The deuterated form of Farampator can be used as a reference standard in mass spectrometry-based proteomics .

作用机制

Target of Action

Farampator-d10 is an AMPA receptor positive modulator . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system. Its modulation can influence synaptic transmission and plasticity, contributing to learning and memory processes.

Mode of Action

As an AMPA receptor positive modulator, Farampator-d10 enhances the activity of these receptorsThis modulation results in increased excitatory synaptic transmission .

Biochemical Pathways

The primary biochemical pathway affected by Farampator-d10 is the glutamatergic pathway. By modulating AMPA receptors, it influences the synaptic transmission of glutamate, the most abundant excitatory neurotransmitter in the nervous system. The downstream effects of this modulation can include enhanced cognitive function, as AMPA receptor activity is crucial for learning and memory .

Result of Action

The modulation of AMPA receptors by Farampator-d10 can lead to enhanced cognitive function. It has potential in treating disorders characterized by cognitive deficits such as Alzheimer’s disease and schizophrenia . The exact molecular and cellular effects of Farampator-d10’s action depend on the specific context of its use, including the presence of other drugs, the individual’s health status, and more.

属性

IUPAC Name |

2,1,3-benzoxadiazol-5-yl-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-12(15-6-2-1-3-7-15)9-4-5-10-11(8-9)14-17-13-10/h4-5,8H,1-3,6-7H2/i1D2,2D2,3D2,6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVRBYKKGGDPAJ-OKVOLUEJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=NON=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C(=O)C2=CC3=NON=C3C=C2)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Farampator-d10 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)

![Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B121179.png)